An In-depth Technical Guide to 5-Fluoro-thiazole-2-carbonitrile: Synthesis, Properties, and Applications
An In-depth Technical Guide to 5-Fluoro-thiazole-2-carbonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-thiazole-2-carbonitrile is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a fluorine atom into the thiazole ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of 5-Fluoro-thiazole-2-carbonitrile, including its synthesis, predicted properties, and potential applications. As this appears to be a novel or non-commercially available compound, this guide will focus on a proposed synthetic pathway and predicted characteristics based on established chemical principles and data from analogous structures.
Physicochemical Properties
| Property | Value |
| CAS Number | Not Assigned |
| Molecular Formula | C₄HFN₂S |
| Molecular Weight | 128.13 g/mol |
| Predicted Boiling Point | Estimated to be between 150-200 °C |
| Predicted Melting Point | Estimated to be between 50-100 °C |
| Appearance | Expected to be a colorless to pale yellow solid or liquid |
Proposed Synthesis
A plausible synthetic route to 5-Fluoro-thiazole-2-carbonitrile can be envisioned through a multi-step process, likely commencing with a variation of the Hantzsch thiazole synthesis or by modification of a pre-existing thiazole derivative.
Method 1: Hantzsch Thiazole Synthesis with a Fluorinated Precursor
The Hantzsch thiazole synthesis is a classic and versatile method for the formation of the thiazole ring. In this proposed pathway, a fluorinated α-halocarbonyl compound would react with a thioamide.
Experimental Protocol:
Step 1: Synthesis of a Fluorinated α-haloketone (e.g., 1-Bromo-1-fluoroacetone)
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Rationale: The introduction of fluorine at this early stage is often more straightforward than direct fluorination of the heterocyclic ring.
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Procedure:
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To a solution of fluoroacetone in a suitable solvent (e.g., diethyl ether or chloroform), add N-bromosuccinimide (NBS) in portions at 0 °C.
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Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
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Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-bromo-1-fluoroacetone. Purification can be achieved by distillation.
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Step 2: Synthesis of Thioformamide
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Rationale: Thioformamide provides the nitrogen and sulfur atoms required for the thiazole ring.
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Procedure: Thioformamide can be prepared by reacting formamide with phosphorus pentasulfide (P₄S₁₀). This reaction is typically performed in a dry, inert solvent like pyridine or dioxane.
Step 3: Hantzsch Thiazole Synthesis to form 5-Fluoro-4-methylthiazole
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Rationale: The condensation of the fluorinated α-haloketone and thioformamide will form the thiazole ring.
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Procedure:
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Dissolve 1-bromo-1-fluoroacetone and thioformamide in a polar solvent such as ethanol or DMF.
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Heat the mixture to reflux for several hours.
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Monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
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Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to obtain 5-fluoro-4-methylthiazole.
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Step 4: Conversion to 5-Fluoro-thiazole-2-carbonitrile
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Rationale: Introduction of the nitrile group at the 2-position can be achieved through various methods, including a Sandmeyer-type reaction.
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Procedure:
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First, the 2-position of 5-fluoro-4-methylthiazole would need to be functionalized with an amino group. This could potentially be achieved through a multi-step sequence involving lithiation and subsequent reaction with an aminating agent.
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The resulting 2-amino-5-fluorothiazole would then undergo diazotization with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures.
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The diazonium salt is then treated with a copper(I) cyanide solution (Sandmeyer reaction) to introduce the nitrile group, yielding 5-Fluoro-thiazole-2-carbonitrile.
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Caption: Proposed Hantzsch synthesis route for 5-Fluoro-thiazole-2-carbonitrile.
Method 2: Direct Fluorination of a Thiazole-2-carbonitrile Precursor
An alternative approach involves the synthesis of a thiazole-2-carbonitrile derivative followed by a direct fluorination step.
Experimental Protocol:
Step 1: Synthesis of 5-Bromo-thiazole-2-carbonitrile
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Rationale: A halogenated precursor provides a handle for a subsequent nucleophilic fluorination reaction.
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Procedure:
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Start with commercially available 2-aminothiazole.
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Brominate the 5-position using a suitable brominating agent like N-bromosuccinimide (NBS) in a solvent such as acetonitrile.
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Convert the 2-amino group to a nitrile group via a Sandmeyer reaction as described in the previous method.
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Step 2: Nucleophilic Fluorination
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Rationale: Nucleophilic fluorination is a common method for introducing fluorine into aromatic and heterocyclic systems.
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Procedure:
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React 5-Bromo-thiazole-2-carbonitrile with a fluoride source such as cesium fluoride (CsF) or potassium fluoride (KF) in a high-boiling polar aprotic solvent like DMF or DMSO.
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The reaction may require elevated temperatures and potentially a phase-transfer catalyst to enhance the reactivity of the fluoride salt.
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Monitor the reaction for the disappearance of the starting material and the appearance of the product.
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Work-up involves quenching the reaction, extraction, and purification by chromatography.
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Caption: Proposed direct fluorination route for 5-Fluoro-thiazole-2-carbonitrile.
Predicted Spectroscopic Characterization
The identity and purity of synthesized 5-Fluoro-thiazole-2-carbonitrile would be confirmed using a suite of spectroscopic techniques.
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¹H NMR: The proton on the thiazole ring is expected to show a doublet due to coupling with the adjacent fluorine atom. The chemical shift would likely be in the downfield region, characteristic of aromatic protons.
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¹³C NMR: The carbon atoms of the thiazole ring will show characteristic chemical shifts. The carbon bearing the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).
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¹⁹F NMR: A singlet is expected for the fluorine atom on the thiazole ring.
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FT-IR: Characteristic absorption bands are expected for the C≡N stretch (around 2230 cm⁻¹), C=N, and C-S bonds of the thiazole ring, and the C-F bond.
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Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 128.13 g/mol would be observed, along with characteristic fragmentation patterns.
Applications in Drug Discovery
Fluorinated heterocyclic compounds are of immense interest to the pharmaceutical industry. The introduction of fluorine can lead to:
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Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the half-life of a drug.
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Increased Lipophilicity: Fluorine can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.
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Modulation of pKa: The electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, which can affect drug-receptor interactions.
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Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to enhanced potency.
Given these properties, 5-Fluoro-thiazole-2-carbonitrile could serve as a valuable building block for the synthesis of novel therapeutic agents targeting a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 5-Fluoro-thiazole-2-carbonitrile and its precursors.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
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Handling Fluorinating Agents: Exercise extreme caution when working with fluorinating agents, as many are corrosive and toxic.
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Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
References
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Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications - ResearchGate. (2025). Retrieved from [Link]
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(PDF) Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications - ResearchGate. (n.d.). Retrieved from [Link]
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Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications - PubMed. (2025). Chemistry. Retrieved from [Link]
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Pd(PPh3)4-catalyzed direct ortho-fluorination of 2-arylbenzothiazoles with an electrophilic fluoride N-fluorobenzenesulfonimide (NFSI). - FAO AGRIS. (2014). Retrieved from [Link]
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Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives - MDPI. (n.d.). Retrieved from [Link]
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Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4-d]thiazole Derivatives | The Journal of Physical Chemistry A - ACS Publications. (2019). Retrieved from [Link]
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Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC. (n.d.). Retrieved from [Link]
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Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - Frontiers. (2022). Retrieved from [Link]
- A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, comput
